Emimycin
Overview
Description
Emimycin is a macrolide antibiotic known for its broad-spectrum activity against various bacterial pathogens. It functions by inhibiting protein synthesis in bacteria, making it effective against a range of gram-positive and some gram-negative bacteria, as well as atypical pathogens like Mycoplasma and Chlamydia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Emimycin involves several steps, starting with the preparation of its core macrolide structure. This is typically achieved through a series of chemical reactions including esterification, reduction, and cyclization. The process often requires specific catalysts and controlled reaction conditions to ensure the correct stereochemistry and functional group placement .
Industrial Production Methods: Industrial production of this compound is usually carried out through fermentation processes using specific strains of bacteria. These bacteria are cultivated in large bioreactors under optimized conditions to maximize yield. The antibiotic is then extracted and purified through a series of filtration and chromatography steps .
Chemical Reactions Analysis
Types of Reactions: Emimycin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can be used to alter specific functional groups, such as ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
Emimycin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying macrolide synthesis and modifications.
Biology: this compound is employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: It is investigated for its potential use in treating various bacterial infections, including those caused by antibiotic-resistant strains.
Industry: this compound is used in the development of new antibiotics and as a reference standard in quality control processes
Mechanism of Action
Emimycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits the translocation of aminoacyl transfer-RNA and polypeptide synthesis, effectively halting bacterial protein synthesis. This mechanism is similar to other macrolides, making this compound highly effective against a broad range of bacterial pathogens .
Comparison with Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a different spectrum of activity.
Azithromycin: Known for its extended half-life and broader spectrum of activity compared to Emimycin.
Clarithromycin: Similar to this compound but with enhanced activity against certain bacterial strains
Uniqueness: this compound is unique in its specific binding affinity and the range of bacterial pathogens it targets. Its ability to inhibit protein synthesis in both gram-positive and some gram-negative bacteria, as well as atypical pathogens, sets it apart from other macrolides .
Properties
IUPAC Name |
4-oxido-1H-pyrazin-4-ium-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-4-3-6(8)2-1-5-4/h1-3H,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJILVKTWPIWODW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=O)N1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3735-46-4 | |
Record name | 2(1H)-Pyrazinone, 4-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3735-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emimycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emimycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | EMIMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R14TE35LHD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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